4,4-Difluoro-2-methylbutanoic acid
Overview
Description
4,4-Difluoro-2-methylbutanoic acid is a chemical compound with the molecular formula C5H8F2O2 . It has a molecular weight of 138.11 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F2O2/c1-3(5(8)9)2-4(6)7/h3-4H,2H2,1H3,(H,8,9) . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 138.11 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Analogues and Inhibitors
- 4,4-Difluoro-2-methylbutanoic acid has been utilized in synthesizing a class of difluorovinylphosphonate analogues, which are designed to act as potential inhibitors in the shikimic acid pathway (Kawamoto & Campbell, 1997).
Applications in Aroma Compound Analysis
- This compound is part of a method for the quantitative determination of hydroxy acids, which are precursors of relevant wine aroma compounds in wines and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Metabolic Pathways in Pharmaceuticals
- It has been studied in the context of metabolic transformations of flobufen, a non-steroid antiinflammatory agent, in various biological models and species (Kvasničková et al., 1999).
Crystal Structure Analysis
- The crystal structure of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutanoic acid, a related compound, has been analyzed, contributing to the understanding of molecular arrangements in crystallography (Bulej et al., 2004).
Synthesis of Fluorinated Amino Acids
- This compound is used in stereoselective syntheses of fluorinated amino acids, such as 4,4,4-trifluorovaline and 5,5,5-trifluoroleucine, which are valuable for various biochemical applications (Pigza, Quach, & Molinski, 2009).
Organocatalysis in Synthesis
- This acid was prepared as an intermediate in the total synthesis of dysideaproline E using organocatalysis, demonstrating its role in complex organic syntheses (Owusu-Ansah et al., 2011).
Development of Fluorinated Polymers
- Research includes the development of environmentally friendly fluorinated polymers with short perfluorobutyl side chains for various applications like nonstick and self-cleaning surfaces, where this compound derivatives play a key role (Jiang et al., 2016).
Safety and Hazards
The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H227, H302, H314, and H335, suggesting that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Properties
IUPAC Name |
4,4-difluoro-2-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-3(5(8)9)2-4(6)7/h3-4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJMZYJZHKJOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704053 | |
Record name | 4,4-Difluoro-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-68-0 | |
Record name | 4,4-Difluoro-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.